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Compound of Interest

Ethanone, 1-(2-aminophenyl)-,
Compound Name:
oxime

cat. No.: B1621877

Application Notes and Protocols for the Synthesis of Quinazoline-3-Oxides from 2-Aminoaryl
Ketone Oximes

Introduction

Quinazoline-3-oxides are a class of N-heterocyclic compounds that serve as valuable
intermediates in the synthesis of various biologically active molecules, including
benzodiazepine analogues.[1][2] Their versatile reactivity makes them crucial building blocks
for drug discovery and development professionals. This document provides detailed application
notes and experimental protocols for the synthesis of quinazoline-3-oxides, primarily focusing
on the intramolecular cyclocondensation of 2-aminoaryl ketone oximes. The methodologies
described herein are intended for researchers, scientists, and professionals in the field of
medicinal chemistry and organic synthesis.

General Synthesis Overview

The most prevalent and effective method for the synthesis of quinazoline-3-oxides involves a
two-step process starting from a 2-aminoaryl ketone. The ketone is first converted to its
corresponding oxime, which is then acylated at the amino group, followed by an intramolecular
cyclocondensation to yield the desired quinazoline-3-oxide.[1][3] Alternative one-pot syntheses
and methods utilizing different cyclization agents are also discussed.
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Figure 1: General workflow for the synthesis of quinazoline-3-oxides.

Experimental Protocols

This section provides detailed step-by-step procedures for the key transformations in the

synthesis of quinazoline-3-oxides.

Protocol 1: Synthesis of 2-Aminoaryl Ketone Oxime

This protocol describes the synthesis of (E)-1-(2-aminophenyl)ethanone oxime, a common

starting material.
Materials:

e 2'-Aminoacetophenone

¢ Hydroxylamine hydrochloride (NH20OH-HCI)
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Sodium hydroxide (NaOH)
Ethanol

Distilled water

Ethyl acetate
Dichloromethane

Hexanes

Magnesium sulfate (MgSOa)
Procedure:

In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal
temperature probe, and reflux condenser, add distilled water (17.0 mL) and ethanol (93.0
mL).

Add 2'-aminoacetophenone (10.0 g, 72.8 mmol) to the flask via syringe while stirring.

Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the portion-
wise addition of sodium hydroxide (23.7 g, 594 mmol). An exothermic reaction will occur.

Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1
hour.

After cooling to room temperature, concentrate the reaction mixture by rotary evaporation.
Dissolve the solid residue in distilled water (140 mL) and transfer to a separatory funnel.
Extract the aqueous solution three times with ethyl acetate (3 x 100 mL).

Combine the organic layers and dry over anhydrous MgSOa.

Filter and concentrate the organic layer by rotary evaporation to yield the crude product as a
white solid.
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» For purification, dissolve the solid in dichloromethane (120 mL) at 25 °C. Add hexanes (20.0
mL) over two minutes until the solution becomes cloudy.

» Cool the solution in an ice/water bath and add additional hexanes (100.0 mL) over 10
minutes.

» Allow the crystals to age for 1 hour at 0-5 °C before isolating by filtration. Wash the solid with
cold hexanes and dry under vacuum to obtain pure (E)-1-(2-aminophenyl)ethanone oxime.

Protocol 2: Synthesis of Quinazoline-3-Oxides via N-
Acylation and Cyclocondensation

This protocol details the most common and high-yielding method for synthesizing 2,4-
disubstituted quinazoline-3-oxides.

Part A: N-Acylation of 2-Aminoaryl Ketone Oxime
Materials:

e (E)-1-(2-aminophenyl)ethanone oxime

e Acetic anhydride or other acylating agent

e Pyridine

» Dichloromethane

Procedure:

» Dissolve (E)-1-(2-aminophenyl)ethanone oxime in dichloromethane in a round-bottomed
flask.

e Add pyridine to the solution.
e Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

» Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by
TLC).
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» Upon completion, quench the reaction with water and separate the organic layer.
e Wash the organic layer with dilute HCI, saturated NaHCOs solution, and brine.

e Dry the organic layer over anhydrous Na2SOas, filter, and concentrate under reduced
pressure to obtain the crude N-acyl derivative, (E)-N-(2-(1-
(hydroxyimino)ethyl)phenyl)acetamide.

Part B: Intramolecular Cyclocondensation

Materials:

(E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide

Hydroxylamine hydrochloride

Pyridine

Ethanol

Procedure:

e To a solution of (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide in ethanol, add
hydroxylamine hydrochloride and pyridine.

o Reflux the mixture for 3 hours.[3]

e Monitor the reaction progress by TLC.

e Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
 Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
o Separate the organic layer, wash with brine, and dry over anhydrous NazSOa.

 Filter and concentrate the solvent to yield the crude quinazoline-3-oxide.

 Purify the product by column chromatography on silica gel to obtain the pure 2,4-
dimethylquinazoline 3-oxide.
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Protocol 3: Direct Synthesis of Quinazoline-3-Oxides
using Orthoesters

This method provides a more direct route, though often with lower yields.
Materials:

e 2-Aminoacetophenone oxime derivative

o Triethyl orthoacetate or triethyl orthopropionate

o Ethanol (optional)

Procedure:

In a round-bottomed flask, dissolve the 2-aminoacetophenone oxime derivative in triethyl
orthoacetate or triethyl orthopropionate.

o Reflux the reaction mixture for 1-3 hours.[3]
e Monitor the reaction by TLC.

o After completion, cool the reaction mixture and remove the excess orthoester under reduced

pressure.

e The crude product can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of 2-(Arylamino)-4-
phenylquinazoline 3-Oxides

This protocol is effective for the synthesis of quinazoline-3-oxides with an arylamino substituent
at the 2-position.

Materials:
e (2-Aminophenyl)(phenyl)methanone oxime

o Arylisothiocyanate
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 lodine (I2)
¢ Dimethylsulfoxide (DMSO)
Procedure:

e To a solution of (2-aminophenyl)(phenyl)methanone oxime in DMSO, add the corresponding
arylisothiocyanate.

e Add iodine to the mixture at room temperature.
« Stir the reaction at room temperature and monitor its progress by TLC.

o Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to
guench the excess iodine.

o Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
e Wash the combined organic layers with water and brine, then dry over anhydrous NazSOa.
 Filter and concentrate the solvent.

» Purify the residue by column chromatography to afford the desired 2-(arylamino)-4-
phenylquinazoline 3-oxide.

Data Presentation

The following table summarizes the yields of various quinazoline-3-oxides synthesized using
the different methods described.
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Logical Relationships and Pathways

The synthesis of quinazoline-3-oxides involves a series of well-defined chemical

transformations. The following diagram illustrates the logical progression from starting materials

to the final product for the most common synthetic route.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminoaryl-ketone-oximes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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